molecular formula C11H21ClN2O B1477722 2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one CAS No. 2092498-76-3

2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one

Cat. No. B1477722
CAS RN: 2092498-76-3
M. Wt: 232.75 g/mol
InChI Key: RJQBOJDYQNYUSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one (also known as CIPB) is a synthetic compound that has been used in a variety of scientific research applications. CIPB is an organochloride compound that belongs to the piperazine family, and has a molecular weight of 254.6 g/mol. CIPB has been found to have a variety of biochemical and physiological effects, and has been used in a variety of laboratory experiments.

Scientific Research Applications

Chemical Solvent and Extraction Studies :The study of organic solvents, including chloro and butan-1-one derivatives, often focuses on their effectiveness in extracting specific compounds from biological specimens or environmental samples. For instance, the review on various organic solvents highlights their differential efficiency based on the polarity of the drug being extracted, pointing towards a nuanced application of similar compounds in toxicological studies and drug extraction processes (Siek, 1978).

Environmental and Toxicological Research :Investigations into herbicides, such as 2,4-D and its analogs, underscore the importance of understanding the environmental fate, toxicity, and methods for detection of chemical contaminants. Such research provides insights into how derivatives of chloro and butan-1-one might be studied for their environmental impact, degradation pathways, and potential toxicological effects (Zuanazzi et al., 2020).

Pharmacological and Therapeutic Applications :Compounds with chloro, piperazinyl, and ketone functionalities have been explored for various pharmacological effects, including antioxidant, antibacterial, and anti-inflammatory activities. For example, chlorogenic acid, a polyphenol with a diverse array of biological activities, suggests a potential research interest in structurally similar compounds for exploring bioactive properties (Naveed et al., 2018).

Membrane Technology and Gas Separation :Research on membrane technologies for gas separation, including the use of ionic liquids and related compounds, indicates a potential area of application for chemicals with functionalities similar to 2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one. These studies aim at improving separation efficiency and understanding the physical chemistry underlying these processes (Scovazzo, 2009).

properties

IUPAC Name

2-chloro-1-(4-propan-2-ylpiperazin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21ClN2O/c1-4-10(12)11(15)14-7-5-13(6-8-14)9(2)3/h9-10H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQBOJDYQNYUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCN(CC1)C(C)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Reactant of Route 3
Reactant of Route 3
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Reactant of Route 4
Reactant of Route 4
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Reactant of Route 5
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one
Reactant of Route 6
Reactant of Route 6
2-Chloro-1-(4-isopropylpiperazin-1-yl)butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.